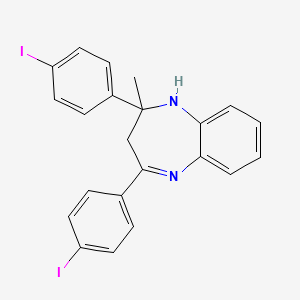
2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine: is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This specific compound is characterized by the presence of two iodophenyl groups and a methyl group attached to the benzodiazepine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodophenyl groups, potentially converting them to phenyl groups.
Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenyl-substituted benzodiazepines.
Substitution: Formation of azido or thiol-substituted benzodiazepines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
Biological Probes: Due to the presence of iodine atoms, the compound can be used as a radiolabeled probe in biological studies, particularly in imaging techniques.
Medicine:
Potential Therapeutic Agent:
Industry:
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is not well-documented. based on its structure, it is likely to interact with the central nervous system, similar to other benzodiazepines. The compound may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness:
The presence of iodophenyl groups in 2,4-bis(4-iodophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine distinguishes it from other benzodiazepines
Properties
Molecular Formula |
C22H18I2N2 |
|---|---|
Molecular Weight |
564.2 g/mol |
IUPAC Name |
2,4-bis(4-iodophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18I2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3 |
InChI Key |
HWDDNDDCQSPPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


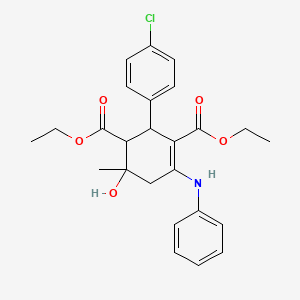
![1-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]naphthalen-2-yl 2,4-dichlorobenzoate](/img/structure/B11094976.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11094981.png)
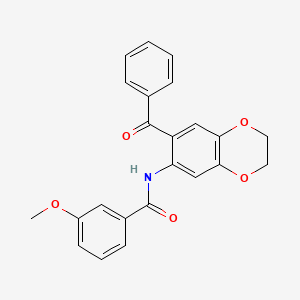
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(methylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11095000.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B11095002.png)
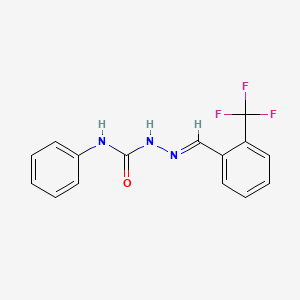
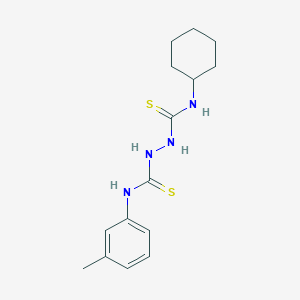
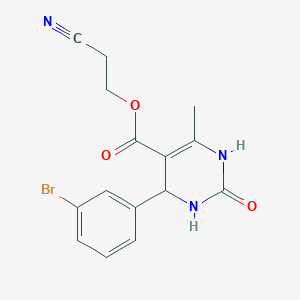

![2-{[4-(Morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B11095038.png)
![(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-phenylpyrrolidine-2,3-dione](/img/structure/B11095052.png)
![(4Z)-4-({[4-(4-bromophenoxy)phenyl]amino}methylidene)-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11095053.png)

